

# DNDI-6148 Demonstrates No Cross-Resistance with Current Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B15558969 | Get Quote |

A comprehensive analysis of preclinical data reveals that **DNDI-6148**, a novel benzoxaborole compound, maintains its high potency against Leishmania parasite strains that have developed resistance to existing first-line therapies for visceral leishmaniasis. This lack of cross-resistance, coupled with its unique mechanism of action, positions **DNDI-6148** as a promising candidate for future leishmaniasis treatment regimens, although its development is currently on hold due to preclinical toxicity signals.

Researchers and drug development professionals now have access to a consolidated guide comparing the efficacy of **DNDI-6148** against both drug-sensitive and drug-resistant Leishmania infantum strains. The data, summarized below, indicates that the compound's effectiveness is not compromised by resistance to antimonials, miltefosine, or paromomycin.

# In Vitro Efficacy Against Drug-Resistant Leishmania infantum\*\*

The in vitro susceptibility of intracellular amastigotes of various L. infantum strains to **DNDI-6148** and current reference drugs was evaluated. The results clearly show that while resistant strains exhibit significantly higher 50% inhibitory concentrations (IC50) for the drugs they are resistant to, the IC50 for **DNDI-6148** remains consistently low across all strains, including the wild-type (WT).



| Leishmania<br>infantum<br>Strain | Resistance<br>Profile     | Miltefosine<br>(IC50 µM ±<br>SEM) | Paromomyc<br>in (IC50 μM<br>± SEM) | Antimony<br>(SbIII) (IC50<br>µM ± SEM) | DNDI-6148<br>(IC50 μM ±<br>SEM) |
|----------------------------------|---------------------------|-----------------------------------|------------------------------------|----------------------------------------|---------------------------------|
| LEM3323                          | Wild-Type                 | 2.8 ± 0.5                         | 11.2 ± 1.6                         | 1.1 ± 0.2                              | 0.2 ± 0.0                       |
| LEM3323-<br>MIL                  | Miltefosine-<br>Resistant | >64.0                             | 11.1 ± 0.6                         | 1.1 ± 0.1                              | 0.2 ± 0.0                       |
| LEM3323-<br>PAR                  | Paromomycin<br>-Resistant | 2.8 ± 0.2                         | >64.0                              | 1.2 ± 0.1                              | 0.2 ± 0.0                       |
| LEM5159                          | Antimony-<br>Resistant    | 3.3 ± 0.4                         | 12.3 ± 1.9                         | >32.0                                  | 0.3 ± 0.0                       |

Data sourced from "In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series." SEM: Standard Error of Mean.

These findings are further supported by studies where attempts to induce resistance to **DNDI-6148** in vitro and in vivo were unsuccessful, suggesting a low propensity for the development of resistance to this compound.[1]

## **Mechanism of Action**

**DNDI-6148**'s distinct mechanism of action is a key factor in its lack of cross-resistance with existing treatments. It acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme essential for parasite mRNA processing. [2][3] This target is different from those of current antileishmanial drugs, which primarily involve membrane disruption (amphotericin B), metabolic interference (antimonials), or disruption of signal transduction and lipid metabolism (miltefosine).





Signaling Pathway of DNDI-6148 Action

Click to download full resolution via product page

Mechanism of action of DNDI-6148.

## **Experimental Protocols**

The cross-resistance studies were conducted using a standardized in vitro intracellular amastigote assay. The detailed methodology is outlined below.



#### 1. Parasite and Cell Culture:

- Leishmania infantum strains (wild-type and drug-resistant) were cultured as promastigotes in appropriate media.
- Peritoneal macrophages were harvested from mice and seeded in 96-well plates.
- 2. Macrophage Infection:
- Stationary-phase promastigotes were used to infect the macrophage monolayers.
- The plates were incubated to allow for phagocytosis and transformation of promastigotes into intracellular amastigotes.
- 3. Drug Susceptibility Assay:
- Serial dilutions of **DNDI-6148** and reference drugs (miltefosine, paromomycin, and trivalent antimony) were added to the infected macrophage cultures.
- The plates were incubated for a defined period to allow for drug action.
- 4. Determination of IC50:
- The viability of intracellular amastigotes was determined, typically by microscopic counting after Giemsa staining or using a colorimetric assay (e.g., resazurin reduction).
- The 50% inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the drug concentration using a sigmoidal dose-response curve.



### Experimental Workflow for Cross-Resistance Assay



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [DNDI-6148 Demonstrates No Cross-Resistance with Current Leishmaniasis Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#cross-resistance-studies-of-dndi-6148-with-existing-leishmaniasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





